molecular formula C8H6ClIN2O2 B13102388 3-Iodo-1H-indazole-5-carboxylicacidhydrochloride

3-Iodo-1H-indazole-5-carboxylicacidhydrochloride

Cat. No.: B13102388
M. Wt: 324.50 g/mol
InChI Key: LHRJYNLYYLOJJF-UHFFFAOYSA-N
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Description

3-Iodo-1H-indazole-5-carboxylic acid hydrochloride is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by the presence of an iodine atom at the 3-position and a carboxylic acid group at the 5-position of the indazole ring, with the hydrochloride salt form enhancing its solubility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-indazole-5-carboxylic acid hydrochloride typically involves the iodination of an indazole precursor. One common method includes the reaction of 1H-indazole-5-carboxylic acid with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-indazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-1H-indazole-5-carboxylic acid, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

3-Iodo-1H-indazole-5-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 3-Iodo-1H-indazole-5-carboxylic acid hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The iodine atom and carboxylic acid group may play crucial roles in binding to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1H-indazole-5-carboxylic acid
  • 3-Chloro-1H-indazole-5-carboxylic acid
  • 3-Fluoro-1H-indazole-5-carboxylic acid

Uniqueness

3-Iodo-1H-indazole-5-carboxylic acid hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to other halogenated indazole derivatives. The iodine atom’s larger size and higher polarizability can enhance interactions with biological targets, potentially leading to improved efficacy in certain applications .

Properties

Molecular Formula

C8H6ClIN2O2

Molecular Weight

324.50 g/mol

IUPAC Name

3-iodo-2H-indazole-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H5IN2O2.ClH/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7;/h1-3H,(H,10,11)(H,12,13);1H

InChI Key

LHRJYNLYYLOJJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C=C1C(=O)O)I.Cl

Origin of Product

United States

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